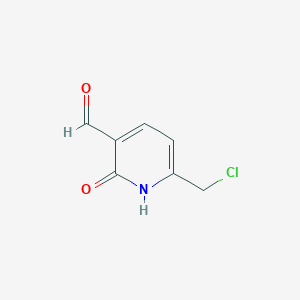
1,5-Dimethyl-pyrrol-3-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-pyrrol-3-ylboronic acid is an organoboron compound that features a pyrrole ring substituted with two methyl groups and a boronic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-pyrrol-3-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of 1,5-dimethylpyrrole using a boron reagent such as bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethyl-pyrrol-3-ylboronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source such as propionic acid or hydrogenation at elevated temperatures.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate various reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Coupled Products: From Suzuki–Miyaura coupling, forming new carbon-carbon bonds.
Hydroxylated Products: From oxidation reactions, converting the boronic acid group to a hydroxyl group.
Applications De Recherche Scientifique
1,5-Dimethyl-pyrrol-3-ylboronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,5-dimethyl-pyrrol-3-ylboronic acid involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in sensing applications and in the development of boron-containing drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Another boronic acid with a phenyl group instead of a pyrrole ring.
Pinacol Boronic Esters: Boronic esters that are more stable and often used in similar reactions.
Uniqueness
1,5-Dimethyl-pyrrol-3-ylboronic acid is unique due to its pyrrole ring, which imparts distinct electronic properties and reactivity compared to other boronic acids. This uniqueness makes it valuable in specific synthetic applications and research areas .
Propriétés
Formule moléculaire |
C6H10BNO2 |
|---|---|
Poids moléculaire |
138.96 g/mol |
Nom IUPAC |
(1,5-dimethylpyrrol-3-yl)boronic acid |
InChI |
InChI=1S/C6H10BNO2/c1-5-3-6(7(9)10)4-8(5)2/h3-4,9-10H,1-2H3 |
Clé InChI |
FBTBXQSEVBFWII-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(C(=C1)C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



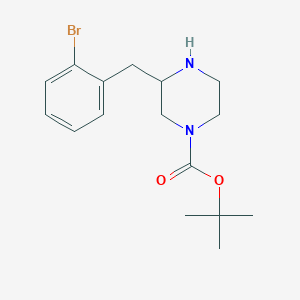
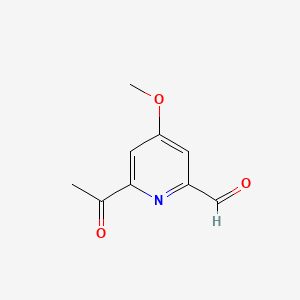
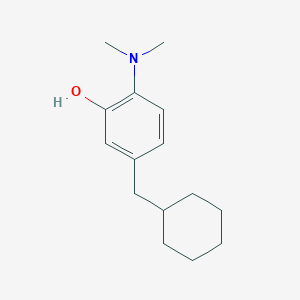
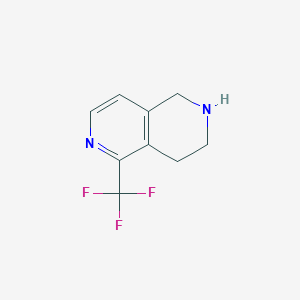
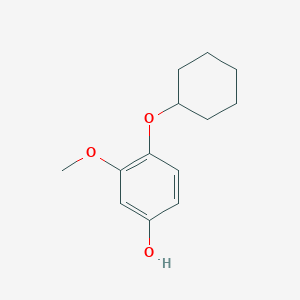

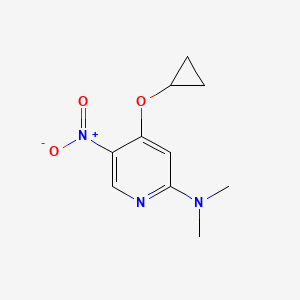
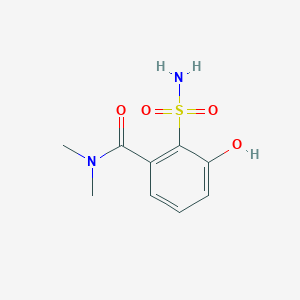
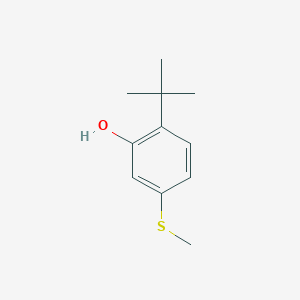
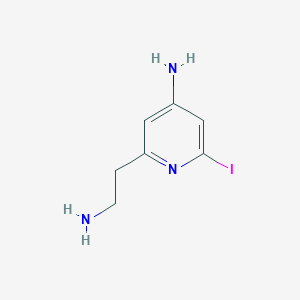
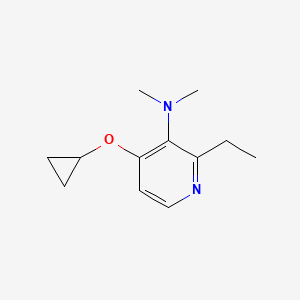
![7-Benzyloxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14844632.png)
